molecular formula C₁₁H₈F₂O₃ B1147037 rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide CAS No. 1329610-78-7

rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide

Cat. No.: B1147037
CAS No.: 1329610-78-7
M. Wt: 226.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide: is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a difluorophenyl group, which can enhance its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide typically involves the following steps:

    Formation of the Furanone Core: The furanone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 3-methyl-2(5H)-furanone derivative.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

    Epoxidation: The final step involves the epoxidation of the furanone ring to form the 3,4-epoxide. This can be achieved using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the epoxide group, converting it into diols or other functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: More oxidized furanone derivatives.

    Reduction: Diols or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand or catalyst in organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive epoxide group.

    Antimicrobial Activity: Possible antimicrobial properties due to the presence of the difluorophenyl group.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use as a therapeutic agent for various diseases.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide likely involves its interaction with biological targets such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluorophenyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone: Lacks the epoxide group but shares the furanone core and difluorophenyl group.

    3-Methyl-2(5H)-furanone: Lacks both the difluorophenyl group and the epoxide group.

    4-(2,4-Difluorophenyl)-2(5H)-furanone: Similar structure but without the methyl group.

Uniqueness

rac-cis-4-(2,4-Difluorophenyl)-3-methyl-2(5H)-furanone 3,4-Epoxide is unique due to the combination of the difluorophenyl group, the methyl group, and the epoxide group. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,5R)-5-(2,4-difluorophenyl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-10-9(14)15-5-11(10,16-10)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJJXDGDORGQB-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)OCC1(O2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C(=O)OC[C@]1(O2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.